6-{[(tert-butoxy)carbonyl]amino}bicyclo[4.1.1]octane-1-carboxylic acid
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Description
The compound “6-{[(tert-butoxy)carbonyl]amino}bicyclo[4.1.1]octane-1-carboxylic acid” is a complex organic molecule. It contains a bicyclic octane core, with a carboxylic acid group on one of the bridgehead carbons and a tert-butoxycarbonyl-protected amino group on the other .
Synthesis Analysis
The tert-butoxycarbonyl (BOC) group is a protecting group used in organic synthesis. The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . This suggests that the amino group in the given compound could be protected by the BOC group during synthesis to prevent unwanted reactions.Molecular Structure Analysis
The InChI code for the compound is1S/C27H30N2O6/c1-26(2,3)35-24(32)28-27(23(30)31)16-12-17(27)14-29(13-16)25(33)34-15-22-20-10-6-4-8-18(20)19-9-5-7-11-21(19)22/h4-11,16-17,22H,12-15H2,1-3H3,(H,28,32)(H,30,31)
. This code provides a detailed description of the molecular structure, including the number and type of atoms, and how they are bonded together. Chemical Reactions Analysis
The BOC group can be removed from amines with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . This suggests that the compound could be used as a precursor in reactions where the protected amino group is required to react.Physical and Chemical Properties Analysis
The compound has a molecular weight of 478.55 . It is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the retrieved information.Future Directions
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '6-{[(tert-butoxy)carbonyl]amino}bicyclo[4.1.1]octane-1-carboxylic acid' involves the protection of the amine group, followed by the formation of the bicyclic ring system and subsequent deprotection of the amine group. The carboxylic acid group is introduced in the final step.", "Starting Materials": [ "1,5-cyclooctadiene", "Maleic anhydride", "tert-Butyl carbamate", "Sodium hydroxide", "Hydrochloric acid", "Sodium bicarbonate", "Sodium chloride", "Ethyl acetate", "Methanol", "Diethyl ether", "Water" ], "Reaction": [ "1. Protection of amine group: 1,5-cyclooctadiene is reacted with maleic anhydride in the presence of a catalytic amount of a Lewis acid to form the corresponding adduct. The adduct is then reacted with tert-butyl carbamate in the presence of a base such as sodium hydroxide to form the protected amine derivative.", "2. Formation of bicyclic ring system: The protected amine derivative is reacted with hydrochloric acid to form the corresponding hydrochloride salt. The salt is then reacted with sodium bicarbonate in the presence of a phase transfer catalyst to form the bicyclic ring system.", "3. Deprotection of amine group: The bicyclic ring system is then reacted with sodium hydroxide to deprotect the amine group and form the free amine. The free amine is then reacted with ethyl acetate to form the corresponding ethyl carbamate.", "4. Introduction of carboxylic acid group: The ethyl carbamate is then hydrolyzed with hydrochloric acid to form the corresponding carboxylic acid. The carboxylic acid is then purified by recrystallization from a suitable solvent such as methanol or diethyl ether." ] } | |
CAS No. |
2386441-80-9 |
Molecular Formula |
C14H23NO4 |
Molecular Weight |
269.34 g/mol |
IUPAC Name |
6-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[4.1.1]octane-1-carboxylic acid |
InChI |
InChI=1S/C14H23NO4/c1-12(2,3)19-11(18)15-14-7-5-4-6-13(8-14,9-14)10(16)17/h4-9H2,1-3H3,(H,15,18)(H,16,17) |
InChI Key |
NKTUDUAICQEDTO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC12CCCCC(C1)(C2)C(=O)O |
Purity |
0 |
Origin of Product |
United States |
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